![molecular formula C12H15NO4 B5816459 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid, commonly known as mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a member of the anthranilic acid derivatives family and is structurally similar to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is known to have both analgesic and antipyretic properties and is commonly used for the treatment of menstrual cramps, arthritis, and other inflammatory conditions.
作用机制
Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various disease conditions. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, mefenamic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are responsible for the pain and inflammation associated with various disease conditions. It has also been shown to have analgesic and antipyretic properties, making it a useful drug for the treatment of pain and fever. Mefenamic acid has also been shown to have antiplatelet properties, which can reduce the risk of blood clots.
实验室实验的优点和局限性
Mefenamic acid has several advantages for use in lab experiments. It is a widely available drug that is relatively inexpensive and easy to obtain. It has also been extensively studied for its therapeutic potential, making it a useful drug for studying the mechanisms of pain and inflammation. However, there are also limitations to the use of mefenamic acid in lab experiments. It can have variable effects depending on the dose and duration of treatment, and it can also have off-target effects that can complicate data interpretation.
未来方向
There are several future directions for the study of mefenamic acid. One potential direction is the development of new formulations of mefenamic acid that can improve its pharmacokinetic properties and reduce its side effects. Another direction is the study of mefenamic acid in combination with other drugs, to determine if it can enhance their therapeutic effects. Additionally, further studies are needed to determine the mechanisms of action of mefenamic acid in various disease conditions, and to identify new targets for drug development.
合成方法
Mefenamic acid can be synthesized through several methods, including the reaction of 2,3-dimethyl aniline with chloroacetyl chloride to form 2,3-dimethyl-N-(chloroacetyl)aniline, which is then reacted with 5-hydroxyanthranilic acid to form mefenamic acid. Other methods include the reaction of 2,3-dimethyl aniline with ethyl chloroformate to form 2,3-dimethyl-N-ethoxycarbonyl aniline, which is then reacted with 5-hydroxyanthranilic acid to form mefenamic acid.
科学研究应用
Mefenamic acid has been extensively studied for its therapeutic potential in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a useful drug for the treatment of pain and inflammation. It has been used in the treatment of menstrual cramps, arthritis, and other inflammatory conditions. Mefenamic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
5-hydroxy-2-(3-methylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)5-11(15)13-10-4-3-8(14)6-9(10)12(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLBEPZOOKEWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)
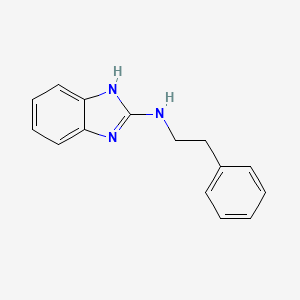
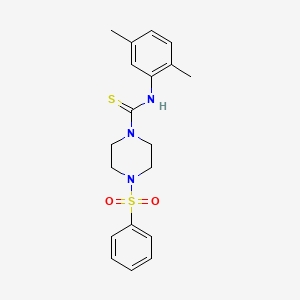
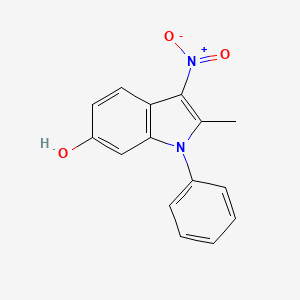
![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
![N-(2-thienylmethylene)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5816421.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5816424.png)
![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5816438.png)
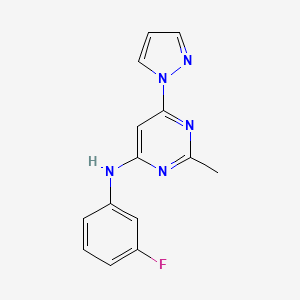
![N-(3-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5816450.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)
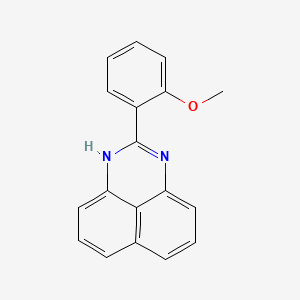
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)